5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isoxazole-3-carboxamide
Description
This compound features a unique hybrid structure combining an isoxazole-3-carboxamide core and a 1H-1,2,3-triazole moiety linked via a branched alkyl chain (3-methyl-1-(triazolyl)butan-2-yl). The isoxazole ring is substituted with a methyl group at position 5, while the triazole is attached to the secondary carbon of the alkyl chain. Such bifunctional heterocycles are often synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by amide coupling for the carboxamide group .
Properties
IUPAC Name |
5-methyl-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-8(2)11(7-17-5-4-13-16-17)14-12(18)10-6-9(3)19-15-10/h4-6,8,11H,7H2,1-3H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFJLHVQOFGTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(CN2C=CN=N2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters
The 5-methylisoxazole-3-carboxylic acid is synthesized via cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions:
- Reaction :
$$
\text{CH}3\text{C(O)CH}2\text{COOEt} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{HCl, EtOH}} \text{5-methylisoxazole-3-carboxylate} \xrightarrow{\text{Hydrolysis}} \text{5-methylisoxazole-3-carboxylic acid}
$$ - Conditions :
- Ethanol solvent, reflux (80°C).
- Hydrolysis with NaOH followed by acidification.
- Yield : ~70–85%.
Synthesis of 3-Methyl-1-(1H-1,2,3-Triazol-1-yl)Butan-2-Amine
Alkylation of 1H-1,2,3-Triazole
The triazole moiety is introduced via nucleophilic substitution using a halogenated intermediate:
- Intermediate Preparation :
- Triazole Substitution :
$$
\text{3-Methyl-1-bromobutan-2-amine} + \text{1H-1,2,3-triazole} \xrightarrow{\text{NaH, DMF}} \text{3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine}
$$
Alternative Route: Mitsunobu Reaction
For improved regioselectivity, the Mitsunobu reaction couples 3-methyl-2-nitrobutanol with 1H-1,2,3-triazole:
- Reaction :
$$
\text{3-Methyl-2-nitrobutanol} + \text{1H-1,2,3-triazole} \xrightarrow{\text{DIAD, PPh₃}} \text{3-Methyl-2-nitro-1-(1H-1,2,3-triazol-1-yl)butane} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Amine}
$$
Amide Bond Formation
The final step couples the isoxazole-3-carboxylic acid with the triazole-containing amine using peptide coupling reagents:
- Activation of Carboxylic Acid :
- Coupling Reaction :
$$
\text{5-Methylisoxazole-3-carboxylic acid} + \text{3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target Compound}
$$
Summary of Synthetic Routes
| Step | Reaction Type | Reagents/Conditions | Key Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Isoxazole cyclocondensation | NH₂OH·HCl, HCl/EtOH, hydrolysis | 5-Methylisoxazole-3-carboxylic acid | 70–85 |
| 2 | Triazole alkylation | NaH, DMF, 60°C | 3-Methyl-1-(triazol-1-yl)butan-2-amine | 65 |
| 3 | Amide coupling | EDCl, HOBt, DMF, RT | Final compound | 75–80 |
Critical Analysis of Methodologies
- Triazole Introduction :
- Amide Formation :
- EDCl/HOBt is reliable for sterically hindered amines, but alternatives like HATU may improve yields.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isoxazole-3-carboxamide. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Cytotoxicity Evaluation
A study conducted on the MCF-7 breast cancer cell line revealed that the compound exhibited a dose-dependent inhibition of cell viability with an IC50 value of 12 µM after 48 hours of treatment. This indicates its potential as a therapeutic agent in breast cancer treatment.
| Cell Line | IC50 (µM) | Observation |
|---|---|---|
| MCF-7 | 12 | Significant cytotoxicity observed |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Activity
In vitro studies assessed the efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:
| Microorganism | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 | Effective |
| Escherichia coli | 64 | Moderate |
Mechanistic Insights
Research suggests that the compound interacts with cellular targets that regulate apoptosis, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
Mechanism of Action
The mechanism of action of 5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Triazole-Containing Compounds
(a) TOZ Derivatives (Compounds 1a/1b)
- Structure: Oxazolidinone-triazole-piperazine hybrids (e.g., tert-butyl 4-(4-((R)-5-((1H-triazolyl)methyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate).
- Key Differences: Unlike the target compound, TOZs incorporate oxazolidinone and piperazine moieties. The triazole in TOZs is directly linked to a methyl group, whereas the target’s triazole is part of a branched alkyl chain.
- Stability : TOZs degrade in simulated gastric fluid due to acid-sensitive tert-butyl carbamates . The target compound’s alkyl-linked triazole may improve stability, but this requires experimental validation.
(b) Estradiol-Triazole Conjugates
- Structure : Triazole-linked estradiol-diamine derivatives (e.g., 2-(4-(estradiol)-1H-triazol-1-yl)propane-1,3-diamine dihydrochloride).
- Synthesis : Prepared via CuAAC between ethynylestradiol and azides, yielding >95% triazole products . The target compound likely employs similar click chemistry for triazole formation.
- Applications : Estradiol conjugates target hormone receptors, while the target’s isoxazole-carboxamide may favor enzyme inhibition (e.g., cyclooxygenase) or kinase modulation.
Isoxazole-Containing Compounds
(a) N-(5-Methylisoxazol-3-yl)acrylamide (Compound 6)
- Structure : (E)-3-(1-methyl-1H-benzimidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide.
- Key Differences : Features a benzimidazole-acrylamide linker instead of the target’s triazole-alkyl chain.
- Spectroscopy : Isoxazole protons resonate at δ6.00 (s), while the acrylamide C=O appears at 1685 cm⁻¹ . The target’s isoxazole-carboxamide C=O is expected near 1650–1700 cm⁻¹, similar to other carboxamides.
(b) Benzoxazole-Triazole Hybrid (Compound 6k)
- Structure : 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
- Functional Groups : Benzoxazole and triazole-thione cores vs. the target’s isoxazole-carboxamide and triazole.
- Bioactivity : The bromophenyl and triazole-thione groups enhance antimicrobial activity . The target’s methyl-isoxazole may prioritize anti-inflammatory or analgesic effects.
Carbamate/Carboxamide Derivatives
(a) Thiazolylmethyl Carbamates
- Structure : Thiazol-5-ylmethyl carbamates with complex peptide-like backbones (e.g., PF 43(1) derivatives).
- Key Differences : Thiazole vs. triazole heterocycles; carbamate vs. carboxamide linkages.
- Applications : Thiazole carbamates are protease inhibitors, while carboxamides (like the target) often exhibit kinase or receptor antagonism .
(b) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Simple benzamide with an N,O-bidentate directing group.
- Coordination Chemistry: The hydroxyl and amide groups facilitate metal-catalyzed C–H functionalization . The target’s triazole may act as a stronger σ-donor, enhancing catalytic efficiency in cross-coupling reactions.
Physicochemical and Spectroscopic Comparisons
*SGF: Simulated Gastric Fluid. Stability inferred from branched alkyl chain reducing acid sensitivity compared to TOZs.
Biological Activity
5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isoxazole-3-carboxamide, a compound characterized by its unique molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C13H18N6O
- Molecular Weight : 274.32 g/mol
- CAS Number : 2034306-87-9
- SMILES Notation : CC(C(Cn1ccnn1)NC(=O)c1ncc(nc1)C)C
The compound features a triazole ring, which is significant for its biological activity, particularly in antimicrobial and antifungal applications.
Antimicrobial Properties
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activities. For instance, similar triazole derivatives have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds typically range from 0.37 μM to 0.47 μM against resistant strains of Candida species .
Antifungal Activity
This compound has shown promising antifungal activity in vitro. Studies on related triazole compounds reveal their capacity to inhibit the growth of fungi such as Candida albicans and Aspergillus flavus, with some derivatives achieving MIC values below 1 µg/mL .
The mechanism by which triazole compounds exert their antifungal effects often involves the inhibition of ergosterol synthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The presence of the isoxazole group may enhance this activity by providing additional interactions with target enzymes .
Study 1: Antifungal Efficacy
In a comparative study examining various triazole derivatives, this compound was evaluated against fluconazole-resistant strains of Candida. Results indicated that this compound exhibited superior antifungal properties compared to traditional treatments, with a notable reduction in fungal load in treated subjects .
Study 2: Antibacterial Activity
Another investigation focused on the antibacterial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated significant antibacterial activity with MIC values comparable to established antibiotics. The study highlighted the potential for this compound to serve as a lead molecule for developing new antibacterial agents .
Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 5-methyl-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isoxazole-3-carboxamide?
Methodological Answer: The compound can be synthesized via a multi-step approach:
- Step 1 : Prepare the isoxazole-3-carboxamide core using coupling reactions (e.g., carbodiimide-mediated amidation) between 5-methylisoxazole-3-carboxylic acid and a substituted amine.
- Step 2 : Introduce the 1H-1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity by optimizing solvent polarity (e.g., DMF or THF) and catalyst loading .
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity using HPLC (>95%).
Key parameters: Reaction temperatures (60–90°C), stoichiometric ratios (1:1.2 for amine:acid), and inert atmosphere (N₂) to prevent oxidation .
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer: Use a combination of:
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). The isoxazole C=O group typically resonates at ~165 ppm in ¹³C NMR, while triazole protons appear as singlets at ~7.5–8.0 ppm .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error.
- FT-IR : Identify carbonyl stretches (~1680 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
Cross-validate data with computational tools (e.g., Gaussian for NMR prediction) to resolve ambiguities .
Q. What safety protocols are essential during handling?
Methodological Answer:
- Ventilation : Use fume hoods to minimize inhalation of aerosols/dust .
- PPE : Nitrile gloves, ANSI-approved goggles, and lab coats. Avoid latex gloves due to potential permeability .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent environmental contamination .
- Storage : In airtight containers under nitrogen, away from ignition sources, at 2–8°C .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer: Apply Design of Experiments (DoE) to identify critical factors:
- Variables : Catalyst concentration (CuI: 5–15 mol%), solvent polarity (DMF vs. THF), and reaction time (4–24 hrs).
- Response surface methodology (RSM) : Model interactions between variables. For example, higher CuI loading may reduce reaction time but increase side products .
- Scale-up : Use continuous flow reactors to enhance heat/mass transfer and reduce batch variability .
Pilot trials should prioritize reproducibility over speed, with in-process controls (e.g., TLC monitoring) .
Q. What computational strategies predict reactivity or biological activity?
Methodological Answer:
- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to map transition states and activation energies for CuAAC steps .
- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Focus on binding affinity (ΔG) and hydrogen-bond interactions with the triazole moiety .
- Machine learning : Train models on existing SAR data to prioritize derivatives with enhanced solubility or potency .
Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (IC₅₀, 48-hr exposure).
- Control for stereochemistry : Chiral HPLC to verify enantiopurity, as impurities may skew activity .
- Cross-reference analogs : Compare with structurally related compounds (e.g., pyrazole-isoxazole hybrids) to identify activity trends .
Publish raw data (e.g., dose-response curves) to enable meta-analyses .
Q. What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide position .
- Co-solvents : Use cyclodextrins or PEG-based formulations (10–20% w/v) to enhance dissolution without toxicity .
- Salt formation : Screen counterions (e.g., HCl, sodium) via pH-solubility profiling .
Validate solubility using shake-flask methods and HPLC quantification .
Q. How to address discrepancies in NMR or crystallographic data?
Methodological Answer:
- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility (e.g., rotamers).
- X-ray crystallography : Co-crystallize with heavy atoms (e.g., bromine) to improve resolution (<1.5 Å) .
- 2D NMR : NOESY/ROESY to resolve spatial proximities, especially for triazole substituents .
Collaborate with crystallography cores for high-quality datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
